N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine
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Overview
Description
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, which is a fundamental component of many biologically significant molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine typically involves multiple steps, starting with the preparation of the oxane ring and the purine base. The oxane ring is synthesized through a series of reactions involving 2-methoxyphenyl derivatives. The final step involves the coupling of the oxane ring with the purine base under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of various substituted purine derivatives.
Scientific Research Applications
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylbenzamide
- N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide .
Uniqueness
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine is unique due to its specific combination of an oxane ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-24-13-23-16-17(21-12-22-18(16)24)20-11-19(7-9-26-10-8-19)14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKFWAOLQWXDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCOCC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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